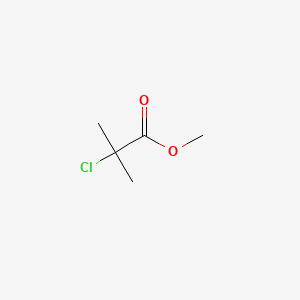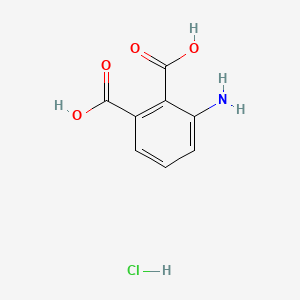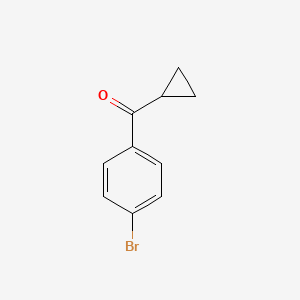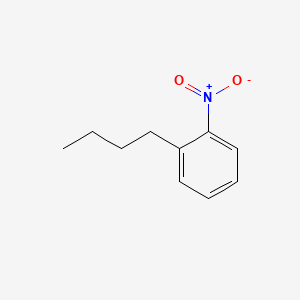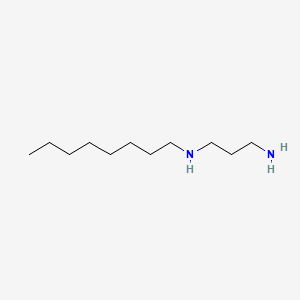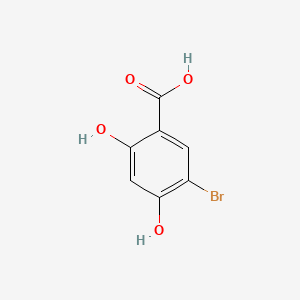![molecular formula C8H11NO B1266433 Bicyclo[2.2.1]hept-5-ene-2-carboxamide CAS No. 95-17-0](/img/structure/B1266433.png)
Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Overview
Description
Bicyclo[2.2.1]hept-5-ene-2-carboxamide, also known as bicycloheptanecarboxamide, is a bicyclic amide derived from bicycloheptane and carboxamide. It is an important organic compound that is used in a variety of applications, including pharmaceuticals, cosmetics, and in scientific research. This compound is known to exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and antimicrobial activities. In addition, it has been found to possess antineoplastic and anti-tumor activities.
Scientific Research Applications
1. Chemical Structure and Properties
Bicyclo[2.2.1]hept-5-ene-2-carboxamide is involved in studies related to the determination of absolute configuration and hydrogen-bonding properties. Plettner et al. (2005) reported the resolution of its chloro variant and analyzed its crystal structures, revealing H-bonded dimers with distinct orientations of the bicyclic portion relative to the carboxamide dimer moiety. This study aids in understanding the molecular configuration and interactions of similar compounds (Plettner et al., 2005).
2. Polymerization and Material Science
The compound has been utilized in the polymerization process, particularly in Pd(II)-catalyzed homo- and copolymerizations of norbornene derivatives. Mathew et al. (1996) and Reinmuth et al. (1996) explored the use of this compound derivatives in producing cycloaliphatic polyolefins with functional groups. Such studies are significant in the development of new polymeric materials with specialized properties (Mathew et al., 1996), (Reinmuth et al., 1996).
3. Optoelectronic Applications
Griesser et al. (2009) demonstrated the application of Poly(N,N′-diphenyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxamide) in optoelectronics. They observed a significant increase in the refractive index under UV irradiation due to photo-Fries rearrangement, making it suitable for optical applications such as waveguiding (Griesser et al., 2009).
4. Synthetic Chemistry and Reactions
This compound and its derivatives are key subjects in synthetic chemistry, where they are used in various reactions to produce novel compounds. Studies by Mendyk et al. (2011) and Kas’yan et al. (2002, 2004, 2006) involve the synthesis and characterization of compounds derived from these norbornene units, contributing significantly to the field of organic synthesis and the development of new molecules (Mendyk et al., 2011), (Kas’yan et al., 2002), (Kas’yan et al., 2004), (Kas’yan et al., 2006).
Mechanism of Action
Target of Action
It has been found that norbornene derivatives have potential therapeutic applications in cancer treatment .
Mode of Action
Norbornene derivatives have been found to interact with cancer cells, suggesting a potential antitumoral efficacy .
Biochemical Pathways
Norbornene derivatives have been studied for their impact on cancer cells, suggesting they may influence pathways related to cell proliferation and apoptosis .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The lipophilicity of the compound, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Norbornene derivatives have been associated with potential antitumoral effects .
properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes Bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives interesting for targeting serotonin receptors?
A: Research suggests that specific structural features within this compound derivatives contribute to their affinity for serotonin receptors, particularly the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. The presence of a heterocyclic nucleus, a propyl chain, and a 4-substituted piperazine ring are crucial for binding to the 5-HT1A receptor. [] By modifying the substituents on these structural elements, researchers aim to fine-tune the affinity and selectivity of these compounds for different serotonin receptor subtypes. This approach holds promise for developing new therapeutic agents with improved efficacy and fewer side effects.
Q2: How does the structure of this compound derivatives influence their interaction with serotonin receptors?
A: Studies using molecular docking simulations provide insights into how these compounds interact with their target receptors. For example, docking studies of this compound derivatives with the 5-HT1A receptor can reveal key interactions like hydrogen bonding, hydrophobic interactions, and pi-stacking that contribute to the overall binding affinity. [] This information is valuable for understanding the structure-activity relationship (SAR) and guiding the design of novel compounds with improved potency and selectivity.
Q3: Beyond serotonin receptors, what other applications have been explored for this compound derivatives?
A: this compound derivatives have demonstrated potential in materials science. For instance, they can be employed as monomers in ring-opening metathesis polymerization (ROMP) reactions. [] This polymerization technique allows for the creation of well-defined polymers with controlled molecular weight and architecture. These polymers can then be utilized to functionalize materials, enhancing their properties or enabling new functionalities.
Q4: Can you provide an example of how this compound derivatives are used in material functionalization?
A: One example involves utilizing this compound derivatives to functionalize monolithic media. By grafting polymers containing these derivatives onto the surface of porous monolithic supports, researchers have successfully immobilized metal catalysts like palladium and platinum. [] These immobilized catalysts offer several advantages over their homogeneous counterparts, such as easier separation from the reaction mixture and reusability. In this specific application, the this compound derivatives play a crucial role in anchoring the catalytic metal nanoparticles within the pores of the support material.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1266357.png)

